2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile
Description
The compound “2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile” features a hybrid heterocyclic structure combining a pyridinone core, a 1,2,4-oxadiazole ring substituted with a thiophene group, and a benzonitrile moiety. The thienyl-substituted oxadiazole may enhance π-π stacking or hydrophobic interactions, while the benzonitrile group could contribute to dipole-dipole interactions or serve as a hydrogen bond acceptor .
Properties
IUPAC Name |
2-[[2-oxo-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O2S/c20-10-13-4-1-2-5-14(13)11-23-8-3-6-16(19(23)24)18-21-17(22-25-18)15-7-9-26-12-15/h1-9,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDKCPGOIRIMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CSC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile (CAS Number: 1421532-72-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a thienyl group and an oxadiazole moiety, which are known to influence biological activity significantly.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including those similar to our compound. For instance, derivatives containing the oxadiazole ring have shown significant activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Exhibited activity against Pseudomonas aeruginosa and other resistant strains.
A comparative study indicated that compounds with thienyl and oxadiazole functionalities displayed enhanced bactericidal effects due to their ability to disrupt bacterial biofilm formation and inhibit essential metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that similar oxadiazole derivatives exhibit varied cytotoxic effects on different cell lines:
- L929 cells : Some compounds demonstrated low cytotoxicity, with cell viability remaining above 80% at concentrations up to 200 µM.
- Cancer cell lines : Certain derivatives showed promising results in inhibiting cell proliferation in lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics .
The mechanisms underlying the biological activities of 2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile can be attributed to several factors:
- Inhibition of DNA Synthesis : Similar compounds have been found to interfere with DNA replication processes in bacterial cells.
- Disruption of Membrane Integrity : The lipophilic nature of the thienyl group may enhance membrane permeability, leading to cell lysis.
- Gene Expression Modulation : The presence of specific functional groups can modulate gene transcription related to stress responses in bacteria .
Research Findings Summary
A summary table of key findings related to the biological activity of the compound is presented below:
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that certain oxadiazole derivatives were effective against MRSA strains resistant to conventional antibiotics.
- Cytotoxicity in Cancer Therapy : Research on similar compounds indicated their potential as adjuncts in cancer therapy due to their ability to selectively target tumor cells while sparing normal cells .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole and thienyl groups exhibit significant antimicrobial activity. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.08 to 0.36 μg/mL against pathogens like Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.08 | Pseudomonas aeruginosa |
| Compound B | 0.36 | E. coli |
Antiviral Activity
In vitro studies have demonstrated that certain derivatives can inhibit the replication of the hepatitis C virus (HCV). For example, compounds similar to 2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile showed promising results in reducing HCV RNA levels in infected cell lines .
| Compound | IC50 (μg/mL) | Virus |
|---|---|---|
| Compound C | 0.12 | HCV |
| Compound D | 0.25 | HCV |
Antitumor Activity
The structural features of this compound suggest potential antitumor activity. Research indicates that similar compounds can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells. The IC50 values for these cell lines are indicative of moderate to strong cytotoxic effects.
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
Material Science Applications
Beyond biological applications, the unique structural properties of 2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile may lend itself to use in material science, particularly in the development of organic semiconductors or photonic devices due to its electronic properties derived from the conjugated system present in its structure.
Case Study 1: Antiviral Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated their ability to inhibit HCV replication effectively. The research utilized reverse transcription polymerase chain reaction (RT-PCR) techniques to quantify viral RNA levels post-treatment with varying concentrations of the synthesized compounds .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thienyl-substituted compounds revealed that modifications in the thienyl moiety could enhance antimicrobial efficacy against resistant bacterial strains .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and nitriles or via cyclization of amidoximes with acyl chlorides . For this compound:
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Thienyl-substituted amidoxime precursors may react with 3-carboxypyridinone derivatives under acidic or thermal conditions to form the oxadiazole ring .
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Alternative routes include using 3-thienylcarbonyl chloride and hydroxylamine derivatives to generate reactive intermediates for cyclization .
Example Reaction Pathway:
Pyridinone Core Construction
The pyridinone scaffold is likely synthesized via cyclocondensation of β-keto esters with urea or via Knorr pyridine synthesis using enaminones. The 2-oxo group suggests tautomerization potential under acidic/basic conditions.
Benzonitrile Moiety
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Hydrolysis : The nitrile group may hydrolyze to a carboxylic acid or amide under acidic/alkaline conditions (e.g., H₂SO₄/H₂O or H₂O₂/NaOH) .
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Nucleophilic Addition : Grignard reagents or organolithium compounds could attack the nitrile, forming ketones after hydrolysis .
Oxadiazole Ring
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Electrophilic Substitution : The electron-deficient oxadiazole ring may undergo halogenation or nitration at the 3-position, though steric hindrance from the thienyl group could limit reactivity .
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Ring-Opening : Strong nucleophiles (e.g., hydrazine) may cleave the oxadiazole under reflux, forming diamides or thioamides .
Thienyl Substituent
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Electrophilic Aromatic Substitution : The thiophene ring is susceptible to bromination or sulfonation at the α-positions .
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Cross-Coupling : Suzuki-Miyaura coupling could introduce aryl/heteroaryl groups at the 3-position of the thienyl ring .
Table 1: Potential Reactions of Key Functional Groups
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Benzonitrile | Hydrolysis | H₂SO₄/H₂O, 100°C | Benzamide/Carboxylic Acid |
| Oxadiazole | Halogenation | Cl₂/FeCl₃, 25°C | 3-Chloro-1,2,4-oxadiazole derivative |
| Thienyl | Bromination | Br₂/CH₃COOH, 0°C | 5-Bromo-thienyl derivative |
| Pyridinone | Tautomerization | Acidic (pH < 4) or Basic (pH > 10) | Enol/Keto form interconversion |
Table 2: Stability Under Various Conditions
| Condition | Effect |
|---|---|
| Acidic (HCl, 1M) | Oxadiazole ring stable; possible nitrile hydrolysis |
| Basic (NaOH, 1M) | Pyridinone tautomerization; oxadiazole degradation at elevated temperatures |
| UV Light | Potential thienyl photooxidation to sulfoxide |
| Oxidizing Agents | Thienyl oxidation to sulfone; nitrile → amide conversion |
Mechanistic Insights
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Nucleophilic Attack on Oxadiazole : The oxadiazole’s N-O bond is polarized, making the C-5 position susceptible to nucleophilic substitution. This could enable conjugation with biomolecules in medicinal applications .
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Thienyl Ring Electronic Effects : The electron-rich thiophene enhances the oxadiazole’s electrophilicity, potentially increasing reactivity in cycloaddition or substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzonitrile derivatives with 1,2,4-oxadiazole and pyridinone motifs. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Key Differences
Key Findings and Implications
Fluorinated analogs like 18F-AZD9272 demonstrate the importance of halogenation for radiolabeling and CNS targeting, suggesting that the target compound’s non-fluorinated structure may prioritize stability over imaging utility .
Structural Flexibility and Pharmacokinetics: The piperidine-linked oxadiazole in introduces conformational flexibility, which could improve solubility compared to the rigid pyridinone backbone of the target compound . The methyl-substituted analog () has a lower molecular weight (292 vs. ~340), highlighting a trade-off between steric bulk and membrane permeability .
NMR data for Compound 1 () confirms the stability of the oxadiazole-benzenenitrile linkage under standard conditions, supporting the robustness of this structural motif .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[2-oxo-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling, starting with the preparation of the 1,2,4-oxadiazole ring via cyclization of thienyl-substituted precursors. Key steps include:
- Oxadiazole Formation : Use of carbodiimide-mediated coupling between thiophene-3-carboxylic acid and amidoximes under reflux in acetonitrile .
- Pyridinone Functionalization : Alkylation of the pyridinone core with benzonitrile derivatives using K₂CO₃ as a base in DMF at 80°C .
- Catalytic Optimization : Lewis acids like ZnCl₂ or CuI can improve cyclization efficiency .
- Validation : Monitor intermediates via TLC and confirm purity with HPLC (>95%) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (MeCN/H₂O gradient) to assess purity .
- Spectroscopic Confirmation :
- NMR : Assign peaks for the thienyl (δ 7.2–7.4 ppm), oxadiazole (δ 8.1–8.3 ppm), and benzonitrile (δ 4.3–4.5 ppm for CH₂ linkage) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺ calculated for C₁₉H₁₁N₃O₂S: 350.06) .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in DMSO/EtOH. Use SHELXL-2018 for refinement, focusing on the oxadiazole-pyridinone dihedral angle to confirm planarity .
- Data Validation : Check for R-factor convergence (<0.05) and use PLATON to validate hydrogen bonding (e.g., N–H···O interactions in the oxadiazole ring) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .
- Target Profiling : Use SPR (surface plasmon resonance) to measure binding affinity to proposed targets (e.g., kinase domains) and compare with literature Kd values .
- Meta-Analysis : Apply statistical tools like Fisher’s exact test to evaluate reproducibility across studies, accounting for variables like solvent (DMSO vs. saline) .
Q. What strategies are effective for studying the compound’s interaction with biological membranes or enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model lipid bilayer penetration, focusing on the hydrophobic thienyl and benzonitrile moieties .
- Enzyme Inhibition Assays : Pre-incubate the compound with CYP450 isoforms (e.g., CYP3A4) and quantify metabolite formation via LC-MS .
- Fluorescence Quenching : Track binding to serum albumin (BSA) using tryptophan fluorescence quenching at λₑₓ = 280 nm .
Q. How can computational methods predict the compound’s reactivity or degradation pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., oxadiazole C5 position) prone to nucleophilic attack .
- Degradation Modeling : Simulate hydrolytic stability in physiological pH (7.4) using Gaussian09, predicting half-life based on HOMO-LUMO gaps .
Data Contradiction Analysis
Q. How should discrepancies in reported synthetic yields (e.g., 40% vs. 65%) be investigated?
- Methodological Answer :
- Reaction Monitoring : Use in situ IR to track cyclization completion (disappearance of nitrile stretch at ~2200 cm⁻¹) .
- Parameter Screening : Design a DoE (Design of Experiments) varying temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF) .
- Byproduct Identification : Employ GC-MS to detect side products (e.g., unreacted thienyl intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
